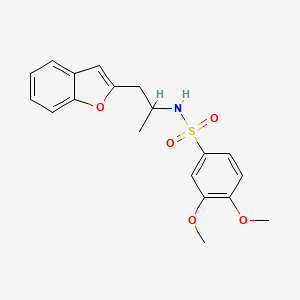
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is a synthetic organic compound that combines a benzofuran moiety with a sulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both benzofuran and sulfonamide functionalities suggests it may exhibit unique biological activities and chemical properties.
作用機序
Target of Action
Benzofuran derivatives have been found to be effective antimicrobial agents . They are also known to interact with Beta-1 and Beta-2 adrenergic receptors .
Mode of Action
Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial properties . They interact with their targets and induce changes that lead to their therapeutic effects .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biological targets and affect multiple pathways .
Result of Action
Benzofuran derivatives have been found to exhibit antimicrobial properties , indicating that they may have effects at the molecular and cellular levels.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide typically involves several key steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Alkylation: The benzofuran intermediate is then alkylated using appropriate alkyl halides to introduce the propan-2-yl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated benzofuran with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The benzofuran moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acids.
Reduction: Reduction of the sulfonamide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Substitution: The methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Benzofuran-2-carboxylic acids
Reduction: Corresponding amines
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used
科学的研究の応用
Chemistry
In chemistry, N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
This compound has shown potential in biological and medicinal research due to its structural similarity to other bioactive molecules. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties. Studies have indicated that benzofuran derivatives can interact with various biological targets, making them promising candidates for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics. Its sulfonamide group also makes it a candidate for use in polymer chemistry and materials science.
類似化合物との比較
Similar Compounds
Benzofuran: A simple benzofuran structure without additional functional groups.
3,4-Dimethoxybenzenesulfonamide: Lacks the benzofuran moiety but contains the sulfonamide group.
N-(1-(benzofuran-2-yl)ethyl)-3,4-dimethoxybenzenesulfonamide: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
N-(1-(benzofuran-2-yl)propan-2-yl)-3,4-dimethoxybenzenesulfonamide is unique due to the combination of the benzofuran and sulfonamide functionalities, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to simpler analogs.
特性
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-13(10-15-11-14-6-4-5-7-17(14)25-15)20-26(21,22)16-8-9-18(23-2)19(12-16)24-3/h4-9,11-13,20H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXBMVVFFFUWJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














